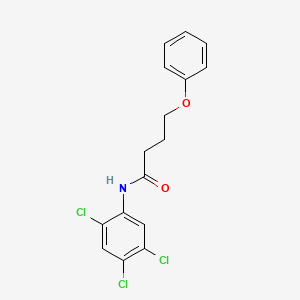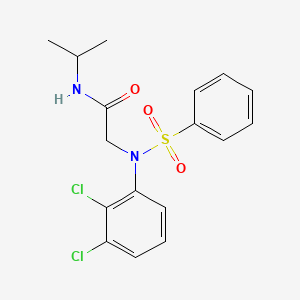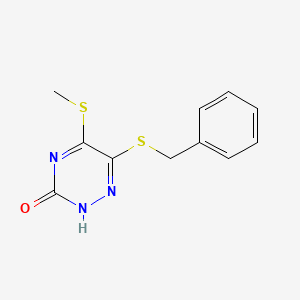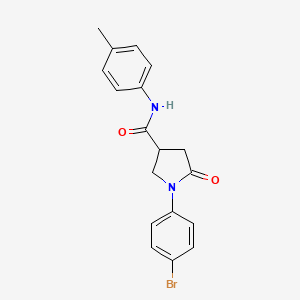
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine, also known as BPP, is a novel photosensitizer that has gained significant attention in the field of photodynamic therapy (PDT). BPP is a member of the piperazine family and has shown great potential as a therapeutic agent for the treatment of various diseases, including cancer.
Wirkmechanismus
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine acts as a photosensitizer by absorbing light at a specific wavelength and transferring the energy to oxygen molecules, generating reactive oxygen species (ROS) that can cause oxidative damage to cancer cells. The mechanism of action of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is based on the type II PDT mechanism, which involves the production of singlet oxygen and other ROS.
Biochemical and Physiological Effects
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis in cancer cells. Moreover, 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has been reported to enhance the immune response by activating macrophages and natural killer cells, which can further enhance its therapeutic efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is its high selectivity towards cancer cells, which minimizes damage to healthy tissues. Additionally, 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has a high quantum yield, which means that it can generate a large number of ROS upon light irradiation. However, the main limitation of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is its hydrophobic nature, which limits its solubility in water and affects its bioavailability.
Zukünftige Richtungen
The potential applications of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine are not limited to cancer therapy, and there are several future directions for research. One possible direction is the use of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is the development of new delivery systems that can improve the solubility and bioavailability of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine. Moreover, 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine can be modified to target specific cancer cells or tissues, which can further enhance its selectivity and efficacy.
Conclusion
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is a promising photosensitizer that has shown great potential for the treatment of various diseases, particularly cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. The future directions for research on 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine are diverse, and its potential applications are not limited to cancer therapy.
Synthesemethoden
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine can be synthesized through a multistep process involving the reaction of pentafluorobenzene with 4-tert-butylbenzoyl chloride, followed by the addition of piperazine. The resulting compound is purified through column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has been extensively studied for its potential use in PDT, which is a non-invasive therapeutic approach that involves the use of a photosensitizer, light, and oxygen to selectively destroy cancer cells. 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has shown remarkable efficacy in vitro and in vivo against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F5N2O/c1-21(2,3)13-6-4-12(5-7-13)20(29)28-10-8-27(9-11-28)19-17(25)15(23)14(22)16(24)18(19)26/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORWYIHIKMZOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)[4-(pentafluorophenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)
![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)

![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)


